molecular formula C29H52O4 B12686182 (Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate CAS No. 93882-65-6

(Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate

Cat. No.: B12686182
CAS No.: 93882-65-6
M. Wt: 464.7 g/mol
InChI Key: XUNKDSIHFWBYPM-CAPFRKAQSA-N
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Description

(Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C29H52O4. It is known for its unique structure, which includes a cyclohexylmethyl group and an octadecenylsuccinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate typically involves the reaction of cyclohexylmethyl alcohol with 2-octadecenylsuccinic anhydride. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The product is then purified through recrystallization or distillation to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • (Cyclohexylmethyl) hydrogen succinate
  • (Cyclohexylmethyl) hydrogen octadecanoate
  • (Cyclohexylmethyl) hydrogen hexadecenylsuccinate

Uniqueness

(Cyclohexylmethyl) hydrogen 2-octadecenylsuccinate is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

CAS No.

93882-65-6

Molecular Formula

C29H52O4

Molecular Weight

464.7 g/mol

IUPAC Name

(E)-2-[2-(cyclohexylmethoxy)-2-oxoethyl]icos-4-enoic acid

InChI

InChI=1S/C29H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(29(31)32)24-28(30)33-25-26-21-18-17-19-22-26/h16,20,26-27H,2-15,17-19,21-25H2,1H3,(H,31,32)/b20-16+

InChI Key

XUNKDSIHFWBYPM-CAPFRKAQSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/CC(CC(=O)OCC1CCCCC1)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CCC(CC(=O)OCC1CCCCC1)C(=O)O

Origin of Product

United States

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